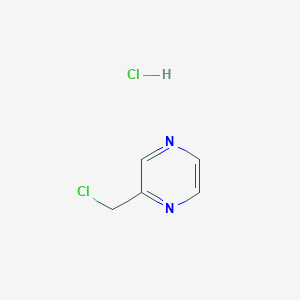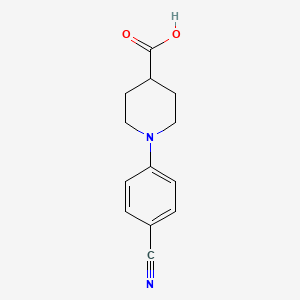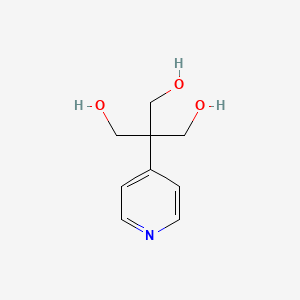
2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol
Overview
Description
2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol, also known as 4-Pyridyl-2-hydroxymethyl-1,3-propanediol, is an organic compound that has been extensively studied due to its potential applications in the pharmaceutical and biomedical research fields. This compound has been found to have a wide range of biochemical and physiological effects, and has been used in many laboratory experiments.
Scientific Research Applications
Magnetic and Optical Properties in Lanthanide Clusters
2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol plays a role in creating lanthanide clusters with distinctive magnetic and optical properties. For instance, its use in Dy(III) and Eu(III) clusters results in single-molecule magnetism and intense red photoluminescence, respectively (Alexandropoulos et al., 2011).
Synthesis of Metal-Organic Complexes
This compound is significant in the synthesis of various metal-organic complexes. It has been used in the formation of planar hexanuclear CoLn clusters with lucanidae-like arrangement, showcasing single-molecule magnet (SMM) behavior (Li et al., 2019). Additionally, it contributes to the creation of supramolecular chains of Fe4 single-molecule magnets, displaying unique redox-controlled exchange bias (Nava et al., 2015).
Catalytic Applications
This diol compound also finds use in catalytic applications. For example, it forms part of palladium complexes that are highly active in the copolymerization of carbon monoxide with ethene at room temperature (Doherty et al., 2002).
Application in Structural Chemistry
In structural chemistry, this compound is involved in the synthesis of complexes with unusual coordination modes. An example is its role in creating cadmium complexes where it induces structural divergence, leading to unusual trigonal prismatic and distorted octahedral coordination (Banerjee et al., 2005).
properties
IUPAC Name |
2-(hydroxymethyl)-2-pyridin-4-ylpropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c11-5-9(6-12,7-13)8-1-3-10-4-2-8/h1-4,11-13H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVQSYMOYJUHHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(CO)(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599372 | |
| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |
CAS RN |
20845-48-1 | |
| Record name | 2-(Hydroxymethyl)-2-(pyridin-4-yl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90599372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



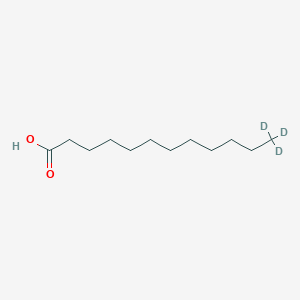
![Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)](/img/structure/B1591743.png)
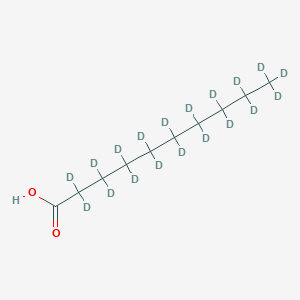
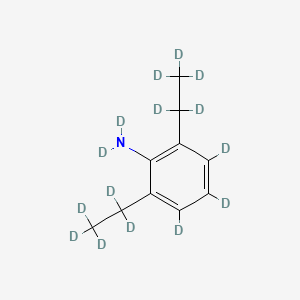
![N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide](/img/structure/B1591746.png)

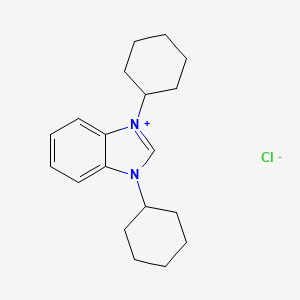
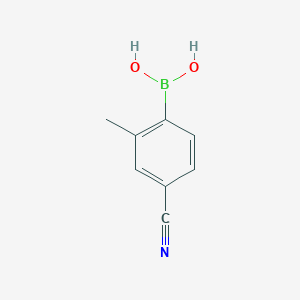
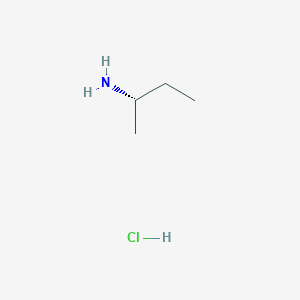
![1-[2-[(2-Amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B1591755.png)

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
